molecular formula C20H23N3OS B587951 1'-Oxo Perazine-d8 CAS No. 1246820-86-9

1'-Oxo Perazine-d8

Cat. No. B587951
CAS RN: 1246820-86-9
M. Wt: 361.533
InChI Key: OELLRNXFVAVVKM-DHNBGMNGSA-N
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Description

“1’-Oxo Perazine-d8” is a labeled Perazine intermediate with the molecular formula C20H23N3OS and a molecular weight of 361.533 . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Selective Detection in Genomic Research

1'-Oxo Perazine-d8 and its derivatives, like Adenosine-1,3-diazaphenoxazine, have been studied for their ability to selectively detect 8-oxo-2'-deoxyguanosine (8-oxo-dG) in DNA without requiring chemical or enzymatic treatment. This feature is particularly useful in genomic research for the selective recognition and stabilization of DNA duplexes containing specific base pairs, as demonstrated by Taniguchi et al. in their study (Taniguchi, Kawaguchi, & Sasaki, 2011).

Metabolism and Disposition Studies

Research has also focused on the metabolism and disposition of drugs related to 1'-Oxo Perazine-d8, such as Perazine. Studies like those conducted by Störmer et al. have explored the metabolic pathways and enzyme involvement in the metabolism of Perazine, shedding light on potential interactions and polymorphisms of metabolic enzymes (Störmer, Brockmöller, Roots, & Schmider, 2000).

Intermolecular Electron Transfer Studies

The temperature dependence of intermolecular electron transfer (ET) processes involving compounds like oxazine 1 (OX 1), closely related to 1'-Oxo Perazine-d8, has been studied by Nagasawa et al. This research is significant for understanding the fluorescence dynamics and electronic interactions in complex molecular systems, contributing to the broader field of chemical physics (Nagasawa, Yartsev, Tominaga, Johnson, & Yoshihara, 1994).

Absorption and Fluorescence Spectroscopic Studies

Ghanadzadeh et al. investigated the absorption spectra of oxazine-1 (OX) in different solutions. These studies provide insights into the behavior of compounds structurally similar to 1'-Oxo Perazine-d8 under various conditions, which is essential for understanding their potential applications in fields like photophysics and material science (Ghanadzadeh, Zeini, Kashef, & Moghadam, 2008).

Pharmaceutical and Antimicrobial Research

Research has also delved into the therapeutic potential and pharmacological properties of compounds related to 1'-Oxo Perazine-d8. Studies on antibacterial and antipsychotic drugs, such as Perazine, have provided valuable insights into their mechanism of action, efficacy, and potential side effects. This research aids in the development of new therapeutic strategies and drug designs (Zurenko et al., 1996).

properties

CAS RN

1246820-86-9

Molecular Formula

C20H23N3OS

Molecular Weight

361.533

IUPAC Name

1-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-3-phenothiazin-10-ylpropan-1-one

InChI

InChI=1S/C20H23N3OS/c1-21-12-14-22(15-13-21)20(24)10-11-23-16-6-2-4-8-18(16)25-19-9-5-3-7-17(19)23/h2-9H,10-15H2,1H3/i12D2,13D2,14D2,15D2

InChI Key

OELLRNXFVAVVKM-DHNBGMNGSA-N

SMILES

CN1CCN(CC1)C(=O)CCN2C3=CC=CC=C3SC4=CC=CC=C42

synonyms

1-Methyl-4-(3-phenothiazin-10-ylpropionyl)piperazine-d8;  1-methyl-4-[1-oxo-3-(10H-phenothiazin-10-yl)propyl]piperazine-d8;  1-(4-Methyl-1-piperazinyl)-3-(10H-phenothiazin-10-yl)-1-propanone-d8; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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